2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- 2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl-
Brand Name: Vulcanchem
CAS No.: 126335-02-2
VCID: VC0236078
InChI: InChI=1S/C15H18N4OS/c1-2-3-9-13(21-15-18-17-11-19(15)16)10-14(20)12-7-5-4-6-8-12/h4-8,10-11H,2-3,9,16H2,1H3/b13-10-
SMILES: CCCCC(=CC(=O)C1=CC=CC=C1)SC2=NN=CN2N
Molecular Formula: C16H17N3.ClH
Molecular Weight: 302.4 g/mol

2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl-

CAS No.: 126335-02-2

Main Products

VCID: VC0236078

Molecular Formula: C16H17N3.ClH

Molecular Weight: 302.4 g/mol

2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- - 126335-02-2

CAS No. 126335-02-2
Product Name 2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl-
Molecular Formula C16H17N3.ClH
Molecular Weight 302.4 g/mol
IUPAC Name (Z)-3-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-1-phenylhept-2-en-1-one
Standard InChI InChI=1S/C15H18N4OS/c1-2-3-9-13(21-15-18-17-11-19(15)16)10-14(20)12-7-5-4-6-8-12/h4-8,10-11H,2-3,9,16H2,1H3/b13-10-
Standard InChIKey RJNUFSZVSJUMSN-RAXLEYEMSA-N
Isomeric SMILES CCCC/C(=C/C(=O)C1=CC=CC=C1)/SC2=NN=CN2N
SMILES CCCCC(=CC(=O)C1=CC=CC=C1)SC2=NN=CN2N
Canonical SMILES CCCCC(=CC(=O)C1=CC=CC=C1)SC2=NN=CN2N
Synonyms 2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl-
PubChem Compound 6449596
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator